7-Hydroxybenzofuran-3(2H)-one

説明

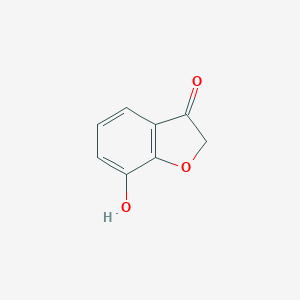

7-Hydroxybenzofuran-3(2H)-one is a benzofuran derivative characterized by a hydroxyl group at the 7-position of the fused benzofuran ring system (Fig. 1). Its molecular formula is C₈H₆O₃, with a molecular weight of 150.13 g/mol (calculated from ). This compound serves as a critical scaffold in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity. For instance, derivatives of this core structure have been investigated as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders .

特性

IUPAC Name |

7-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUGHNAAVBGXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via intramolecular esterification, where the carboxylic acid group of o-hydroxy phenylacetic acid reacts with the adjacent phenolic hydroxyl group. Silica gel sulfonic acid (2 g per 200 g substrate) facilitates protonation of the carbonyl oxygen, accelerating nucleophilic attack by the hydroxyl group. Toluene acts as both solvent and azeotroping agent, enabling continuous water removal via a Dean-Stark trap. At reflux temperatures (110–120°C), the reaction completes within 4 hours, yielding 97.1–97.8% of product with >98.5% HPLC purity.

Key Advantages:

-

Scalability : Demonstrated at 200 g substrate batches without yield loss.

-

Catalyst Reusability : Silica gel sulfonic acid is recoverable via filtration and reused for ≥5 cycles with <2% efficiency drop.

-

Purity Profile : Minimal byproducts (e.g., dimerization products <1%) due to water removal preventing reverse hydrolysis.

Two-Step Synthesis from Dihydroxyacetophenone

Academic research by Appiani et al. (2022) establishes a regioselective two-step route starting from 2,3-dihydroxyacetophenone. This method prioritizes precise control over substituent positioning, making it preferable for derivatives requiring functional group tolerance.

Step 1: Formation of 7-Hydroxybenzofuranone

2,3-Dihydroxyacetophenone undergoes base-mediated cyclization in anhydrous dimethylformamide (DMF) with potassium tert-butoxide (2 eq.) at 80°C for 6 hours. The reaction generates 7-hydroxybenzofuranone through deprotonation of the phenolic hydroxyl, followed by nucleophilic attack on the acetyl group. Yields range from 85–92%, with residual diketone byproducts (<5%) removed via recrystallization from ethyl acetate.

Step 2: Reduction to this compound

Lithium borohydride (LiBH₄, 1.5 eq.) in tetrahydrofuran (THF) at 0°C selectively reduces the ketone group of 7-hydroxybenzofuranone. The reaction completes within 2 hours, affording the target compound in 95% yield. Excess LiBH₄ is quenched with methanol, and the product is isolated via aqueous workup (pH 6.5) and silica gel chromatography.

Key Advantages:

-

Regioselectivity : No observable isomerization during cyclization or reduction.

-

Functional Group Compatibility : Tolerates electron-donating/withdrawing groups on the benzene ring.

-

Crystallinity : Final product exhibits high crystallinity (mp 148–150°C), simplifying purification.

Comparative Analysis of Preparation Methods

The table below contrasts critical parameters of the two dominant synthesis routes:

Emerging Methodologies and Optimization Strategies

化学反応の分析

Types of Reactions: 7-Hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzofuranones, dihydrobenzofuranones, and benzofuranone derivatives with functional groups such as nitro, sulfonyl, and halogen .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C₈H₆O₃

- Molecular Weight: Approximately 150.14 g/mol

- Structural Features: The compound features a benzofuran ring with a hydroxyl group at the 7th position and a carbonyl group at the 3rd position, which contribute to its reactivity and biological activity.

Chemistry

7-Hydroxybenzofuran-3(2H)-one serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and as a reagent in various chemical reactions. Its unique structure allows for the development of derivatives that can exhibit tailored properties for specific applications.

Biology

Research has highlighted the compound's potential biological activities , including:

- Antioxidant Properties: The compound exhibits significant antioxidant activity, attributed to its ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in pharmaceuticals and natural preservatives.

- Anticancer Potential: Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. Specific derivatives have demonstrated promising results against human chronic myelogenous leukemia cell lines, with notable cytotoxicity (IC50 values) .

Medicine

The therapeutic potential of this compound is under investigation for various conditions:

- Anti-inflammatory Effects: In murine models of arthritis, the compound significantly reduced inflammation markers, indicating its potential as a treatment for inflammatory diseases .

- Neuroprotective Effects: Ongoing research aims to explore its role in neurodegenerative disorders, leveraging its antioxidant properties to mitigate neuronal damage.

Industrial Applications

In industrial settings, this compound is used in the production of dyes, pigments, and other chemicals. Its unique chemical properties make it suitable for developing specialized industrial products.

Case Studies and Research Findings

| Study Type | Findings |

|---|---|

| Anti-inflammatory Study | Demonstrated significant reduction in inflammation markers in a murine model of arthritis . |

| Anticancer Research | In vitro experiments showed derivatives inhibited growth of cancer cell lines; modifications enhanced efficacy . |

| Antimicrobial Efficacy | Confirmed activity against Staphylococcus aureus and Escherichia coli, suggesting use as a therapeutic agent . |

作用機序

The mechanism of action of 7-Hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .

類似化合物との比較

Table 1: Key Structural and Molecular Comparisons

Pharmacological and Industrial Relevance

- Tyrosinase Inhibition : Fluorinated and hydroxylated derivatives show promise in cosmetic and therapeutic applications for melanin regulation .

- Antioxidant Activity : Glycosylated derivatives like maritimein are explored in nutraceuticals for oxidative stress mitigation .

- Structural Templates : The benzofuran core is utilized in drug discovery for its ability to mimic indole or catechol moieties in bioactive molecules .

生物活性

7-Hydroxybenzofuran-3(2H)-one, also known as 7-hydroxy-3-benzofuranone, is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound is characterized by a benzofuran scaffold with a hydroxyl group at the 7-position and a carbonyl group at the 3-position, giving it unique properties that are being explored for various therapeutic applications.

- Molecular Formula: C₈H₆O₃

- Molecular Weight: Approximately 150.14 g/mol

- Structural Features: The presence of the hydroxyl group at the 7-position is significant for its biological activity, influencing its interaction with various biochemical pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antioxidant Activity

- Studies have shown that this compound exhibits strong antioxidant properties by scavenging free radicals and inhibiting oxidative stress. It can inhibit the production of reactive oxygen species (ROS) in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

2. Anti-inflammatory Effects

- The compound has been reported to inhibit nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Its ability to reduce pro-inflammatory mediators makes it a candidate for treating conditions like arthritis and other inflammatory disorders .

3. Antimicrobial Properties

- Research indicates that this compound possesses antimicrobial activity against various pathogens. This activity is attributed to its structural features that allow it to interact with microbial cell membranes .

4. Anticancer Potential

- Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Specific derivatives have shown promising results against human chronic myelogenous leukemia cell lines, with IC50 values indicating significant cytotoxicity .

The mechanisms underlying the biological activities of this compound involve its interaction with specific molecular targets:

- Antioxidant Mechanism: The compound's ability to scavenge free radicals is linked to its hydroxyl group, which can donate electrons and neutralize reactive species.

- Anti-inflammatory Pathway Modulation: By inhibiting NOS and COX enzymes, it reduces the synthesis of inflammatory mediators like nitric oxide and prostaglandins.

- Antimicrobial Action: Its hydrophobic nature allows it to disrupt microbial membranes, leading to cell death.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | High | High | Moderate | Promising |

| 6-Hydroxybenzofuran-3(2H)-one | Moderate | Strong | Moderate | Limited |

| 5-Hydroxybenzofuran-3(2H)-one | Low | Moderate | High | Limited |

| 4-Hydroxybenzofuran-3(2H)-one | Moderate | Low | Strong | Limited |

Case Studies and Research Findings

-

Anti-inflammatory Study:

A study demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis, showcasing its potential as a therapeutic agent for inflammatory diseases. -

Anticancer Research:

In vitro experiments revealed that derivatives of this compound inhibited the growth of several cancer cell lines, with specific modifications enhancing its efficacy. For instance, compounds with additional hydroxyl groups showed improved cytotoxicity against leukemia cells . -

Antimicrobial Efficacy:

A series of tests confirmed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural preservative or therapeutic agent against infections .

Q & A

Q. How should researchers design stability-indicating assays for this compound in complex matrices (e.g., plasma)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。